molecular formula C30H45N5O8Si2 B1436837 3,5-TIPS-N-PAc-Guanosine CAS No. 131474-72-1

3,5-TIPS-N-PAc-Guanosine

Cat. No. B1436837
M. Wt: 659.9 g/mol
InChI Key: RRWDFNRJFKNJIJ-QTWDEJAXSA-N
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Description

3,5-TIPS-N-PAc-Guanosine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of nucleoside analogs, which are synthetic compounds that mimic the structure of naturally occurring nucleosides. In

Scientific Research Applications

Role in Plant Seed Germination

Research has highlighted the significance of cyclic guanosine monophosphate (cGMP) in plant biology, particularly in seed germination. Studies on Arabidopsis thaliana demonstrated that both a cGMP analogue and a phosphodiesterase inhibitor promoted seed germination, while a guanylate cyclase inhibitor impeded it. This underscores cGMP as a positive regulator in seed germination processes (Teng, Xu, & Ma, 2010).

Significance in Mammalian Tissues

Cyclic guanosine monophosphate (cGMP) also plays a crucial role in mammalian physiology. A study established its presence as a natural constituent in various mammalian tissues, including the liver, kidney, and brain. The research also examined the variations in cGMP excretion rates, indicating its metabolic significance (Goldberg, Dietz, & O'toole, 1969).

Involvement in Photoreceptor Cell Degeneration

An investigation into retinal photoreceptor cells of C3H mice revealed an accumulation of guanosine monophosphate preceding cell degeneration. This suggests that elevated levels of this nucleotide might contribute to changes in cellular metabolism or function, leading to degeneration (Farber & Lolley, 1974).

Transport of Guanosine Monophosphate

A study demonstrated that rubyrin and triisopropylsilyl-protected cytidine cooperatively transport guanosine monophosphate in a model liquid membrane system. This finding is significant in understanding the transport mechanisms of nucleotides at a molecular level (Furuta, Morishima, Král, & Sessler, 1993).

G-Protein Activity in Brain Tissue

Research on rat brain tissue highlighted the role of guanosine triphosphate in G-protein activity. The study used autoradiography to demonstrate that guanosine triphosphate affects receptor-dependent activation of G-proteins, providing insights into neurotransmitter regulation and signal transduction (Laitinen, 1999).

properties

IUPAC Name

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O8Si2/c1-17(2)44(18(3)4)40-14-22-26(42-45(43-44,19(5)6)20(7)8)25(37)29(41-22)35-16-31-24-27(35)33-30(34-28(24)38)32-23(36)15-39-21-12-10-9-11-13-21/h9-13,16-20,22,25-26,29,37H,14-15H2,1-8H3,(H2,32,33,34,36,38)/t22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDFNRJFKNJIJ-QTWDEJAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)COC5=CC=CC=C5)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45N5O8Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-TIPS-N-PAc-Guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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